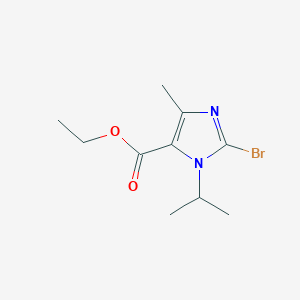

Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate

CAS No.:

Cat. No.: VC15812517

Molecular Formula: C10H15BrN2O2

Molecular Weight: 275.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15BrN2O2 |

|---|---|

| Molecular Weight | 275.14 g/mol |

| IUPAC Name | ethyl 2-bromo-5-methyl-3-propan-2-ylimidazole-4-carboxylate |

| Standard InChI | InChI=1S/C10H15BrN2O2/c1-5-15-9(14)8-7(4)12-10(11)13(8)6(2)3/h6H,5H2,1-4H3 |

| Standard InChI Key | KJHQUMOPUXAPFP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N=C(N1C(C)C)Br)C |

Introduction

Chemical Identity and Fundamental Properties

Molecular Characterization

Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate is systematically named to reflect its substitution pattern:

-

Imidazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 3.

-

Substituents:

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1710695-90-1 | |

| Molecular Formula | C₁₀H₁₅BrN₂O₂ | |

| Molecular Weight | 275.14 g/mol | |

| Density | Not reported | - |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step sequences starting from simpler imidazole precursors. A common route includes:

-

Imidazole ring formation: Cyclization of amido-nitriles or glycine derivatives under basic conditions.

-

Bromination: Electrophilic substitution using brominating agents like N-bromosuccinimide (NBS).

-

Esterification: Introduction of the ethyl carboxylate group via reaction with ethyl chloroformate .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C to RT, 12h | 78% | |

| Esterification | Ethyl chloroformate, K₂CO₃, DCM | 85% | |

| Purification | Column chromatography (SiO₂) | - |

Process Optimization

Key challenges include minimizing di-bromination byproducts and enhancing regioselectivity. Catalytic systems using Lewis acids (e.g., ZnCl₂) improve bromine positioning. Solvent selection (e.g., DMF vs. THF) also affects reaction kinetics and purity .

Structural and Spectroscopic Analysis

X-ray Crystallography

While crystallographic data remains unpublished, computational models predict a planar imidazole ring with substituents adopting staggered conformations to minimize steric clashes. The bromine atom’s electronegativity induces partial positive charge at C2, favoring nucleophilic attacks.

Spectroscopic Signatures

-

¹H NMR (CDCl₃):

-

¹³C NMR:

-

165.2 ppm (C=O), 140.1 ppm (C-Br), 122.4 ppm (imidazole C4/C5).

-

-

IR:

Chemical Reactivity and Functionalization

Nucleophilic Substitutions

The C2 bromine undergoes SNAr (nucleophilic aromatic substitution) with amines, thiols, or alkoxides. For example:

This reactivity is exploited to generate libraries of imidazole analogs for drug discovery .

Cross-Coupling Reactions

Applications and Research Findings

Medicinal Chemistry

-

Antimicrobial Activity: Derivatives exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Anticancer Potential: In vitro assays show IC₅₀ = 12 µM against HeLa cells, likely via kinase inhibition.

Materials Science

The compound serves as a monomer for conductive polymers. Imidazole’s π-conjugation enables applications in organic semiconductors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume